molecular formula C18H12Cl2FN3O2S B2671467 2-chloro-N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-6-fluorobenzamide CAS No. 1020453-72-8

2-chloro-N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-6-fluorobenzamide

Cat. No.: B2671467
CAS No.: 1020453-72-8
M. Wt: 424.27
InChI Key: JDFNMPBUUNMUNR-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with multiple functional groups, including a thieno[3,4-c]pyrazole core, which is a type of heterocyclic compound. Heterocyclic compounds are widely studied in medicinal chemistry due to their diverse biological activities .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name, but without experimental data such as NMR or X-ray crystallography, it’s difficult to confirm the exact structure .


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by its functional groups. For example, the fluorobenzamide group might undergo nucleophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the fluorine atom might increase its lipophilicity, which could affect its absorption and distribution in the body .

Scientific Research Applications

Anticancer Potential

Research has explored the anticancer activities of fluoro-substituted benzopyrans and their derivatives. For instance, compounds synthesized from 6-fluorobenzo[b]pyran-4-one have shown anticancer activity against human cancer cell lines, including lung, breast, and CNS cancers, at low concentrations compared to reference drugs like 5-fluorodeoxyuridine (Hammam et al., 2005). This suggests that derivatives of fluoro-substituted benzamides could hold promise in cancer research and therapy.

Antimicrobial Effects

Another line of research focuses on the antimicrobial properties of compounds containing fluorobenzamides. For example, new 5-arylidene derivatives bearing a fluorine atom have shown enhanced antimicrobial activity against various bacterial and fungal strains (Desai et al., 2013). The presence of fluorine and chlorophenyl groups within these compounds is essential for their biological activity, indicating the potential of similar structures in the development of new antimicrobial agents.

Development of Novel Therapeutic Agents

Fluorine-containing compounds have been extensively explored for their potential as therapeutic agents. For instance, the synthesis and structural characterization of isostructural compounds with anti-inflammatory and analgesic properties highlight the versatility of fluorophenyl and chlorophenyl derivatives in drug design (Kariuki et al., 2021). This indicates that compounds with structural similarities to 2-chloro-N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-6-fluorobenzamide may be of interest in the development of novel therapeutic agents.

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Many heterocyclic compounds like this one are used in medicinal chemistry and can interact with various biological targets .

Safety and Hazards

The safety and hazards of this compound would depend on various factors, including its reactivity, toxicity, and potential for bioaccumulation. Without specific data, it’s difficult to provide a detailed safety assessment .

Future Directions

The future research directions would likely involve further studying the biological activity of this compound, optimizing its structure for better activity and selectivity, and evaluating its pharmacokinetic properties .

Properties

IUPAC Name

2-chloro-N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-6-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl2FN3O2S/c19-10-3-1-4-11(7-10)24-17(12-8-27(26)9-15(12)23-24)22-18(25)16-13(20)5-2-6-14(16)21/h1-7H,8-9H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDFNMPBUUNMUNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1=O)C3=CC(=CC=C3)Cl)NC(=O)C4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Cl2FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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